2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine
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Overview
Description
2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2BrClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethoxy groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogenation of 3-(trifluoromethoxy)pyridine, followed by bromination and chlorination under controlled conditions . The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) and solvents such as ethanol or water.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of compounds that target specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethoxy)pyridine
- 4-Bromo-2-(trifluoromethoxy)pyridine
- 3-Chloro-2-(trifluoromethoxy)pyridine
Uniqueness
2-Bromo-4-chloro-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H2BrClF3NO |
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Molecular Weight |
276.44 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrClF3NO/c7-5-4(13-6(9,10)11)3(8)1-2-12-5/h1-2H |
InChI Key |
BEJMMIWTMDUFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)OC(F)(F)F)Br |
Origin of Product |
United States |
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